phenyl 3-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate
phenyl 3-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate
Brand Name:
Vulcanchem
CAS No.:
111631-54-0
VCID:
VC20817417
InChI:
InChI=1S/C60H75Cl2N5O12/c1-5-7-9-11-13-15-17-19-21-26-36-75-56(70)41(3)77-58(72)43-30-33-47(61)50(38-43)63-54(68)53(67-52-40-45(32-35-49(52)65-66-67)60(74)79-46-28-24-23-25-29-46)55(69)64-51-39-44(31-34-48(51)62)59(73)78-42(4)57(71)76-37-27-22-20-18-16-14-12-10-8-6-2/h23-25,28-35,38-42,53H,5-22,26-27,36-37H2,1-4H3,(H,63,68)(H,64,69)
SMILES:
CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=CC(=C4)C(=O)OC5=CC=CC=C5)N=N3
Molecular Formula:
C60H75Cl2N5O12
Molecular Weight:
1129.2 g/mol
phenyl 3-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate
CAS No.: 111631-54-0
Cat. No.: VC20817417
Molecular Formula: C60H75Cl2N5O12
Molecular Weight: 1129.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111631-54-0 |
|---|---|
| Molecular Formula | C60H75Cl2N5O12 |
| Molecular Weight | 1129.2 g/mol |
| IUPAC Name | phenyl 3-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate |
| Standard InChI | InChI=1S/C60H75Cl2N5O12/c1-5-7-9-11-13-15-17-19-21-26-36-75-56(70)41(3)77-58(72)43-30-33-47(61)50(38-43)63-54(68)53(67-52-40-45(32-35-49(52)65-66-67)60(74)79-46-28-24-23-25-29-46)55(69)64-51-39-44(31-34-48(51)62)59(73)78-42(4)57(71)76-37-27-22-20-18-16-14-12-10-8-6-2/h23-25,28-35,38-42,53H,5-22,26-27,36-37H2,1-4H3,(H,63,68)(H,64,69) |
| Standard InChI Key | WOTJWZAAEGFENZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=CC(=C4)C(=O)OC5=CC=CC=C5)N=N3 |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=CC(=C4)C(=O)OC5=CC=CC=C5)N=N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator